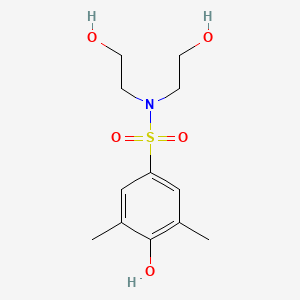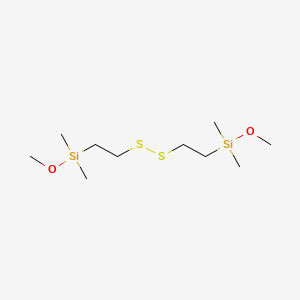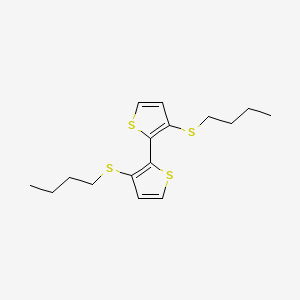![molecular formula C17H17N B14274782 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole CAS No. 184918-42-1](/img/structure/B14274782.png)
7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole is a heterocyclic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique structure, which includes a fused tricyclic system with a methyl group at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone derivatives in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium (IV) oxide, copper (II) acetate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Carbazole derivatives such as 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione.
Reduction: More saturated carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,7,8-trihydroxy-3-methyl-1,2,3,4,7,12-hexahydrotetraphen-12-one: Another compound with a similar core structure but with additional hydroxyl groups and a different substitution pattern.
Uniqueness: 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole is unique due to its specific substitution pattern and the presence of the methyl group at the 7th position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other carbazole derivatives .
Eigenschaften
CAS-Nummer |
184918-42-1 |
|---|---|
Molekularformel |
C17H17N |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
7-methyl-1,2,3,4-tetrahydrobenzo[c]carbazole |
InChI |
InChI=1S/C17H17N/c1-18-15-9-5-4-8-14(15)17-13-7-3-2-6-12(13)10-11-16(17)18/h4-5,8-11H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
FWLATXQAKSTABQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C3=C(CCCC3)C=C2)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)


![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)

